molecular formula C16H18F3N3O2 B6460638 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline CAS No. 2549012-34-0

6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline

Cat. No.: B6460638
CAS No.: 2549012-34-0
M. Wt: 341.33 g/mol
InChI Key: MQUYPABORUUTLX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, and a piperidine ring bearing a trifluoromethyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Substitution: The piperidine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions. This involves reacting the quinazoline intermediate with 4-(trifluoromethyl)piperidine under suitable conditions, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially yielding dihydroquinazoline or reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinazoline-quinones or methoxy-quinones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. This compound, with its specific substitutions, may exhibit unique interactions with these targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its structural features allow for modifications that can enhance the properties of these products, such as increased stability, efficacy, or specificity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the trifluoromethyl-piperidine moiety can enhance binding affinity and specificity to these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.

    Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core, used for cancer therapy.

    Tandutinib: A quinazoline-based inhibitor targeting FLT3 and PDGFR, used in clinical trials for leukemia.

Uniqueness

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, while the methoxy groups can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-23-13-7-11-12(8-14(13)24-2)20-9-21-15(11)22-5-3-10(4-6-22)16(17,18)19/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUYPABORUUTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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